Riluzole-13C,15N2 is a stable isotope-labeled derivative of Riluzole, a drug primarily used in the treatment of amyotrophic lateral sclerosis (ALS) and other neurodegenerative diseases. The incorporation of carbon-13 and nitrogen-15 isotopes into the Riluzole molecule enhances its utility in pharmacokinetic studies, metabolic profiling, and tracer studies in biological systems.
Riluzole itself is derived from various synthetic pathways involving aryl compounds, amines, and thiourea derivatives. Riluzole-13C,15N2 can be synthesized through modifications of these pathways using labeled precursors. The compound is commercially available from chemical suppliers specializing in isotopically labeled compounds, such as MedChemExpress and Pharmaffiliates .
Riluzole-13C,15N2 falls under the classification of pharmaceutical compounds, specifically as an antineoplastic agent due to its neuroprotective effects. It is categorized as a sodium channel blocker and has been studied for its role in modulating glutamate release in the central nervous system.
The synthesis of Riluzole-13C,15N2 typically involves the following steps:
The synthetic route may involve several steps including nucleophilic substitutions, coupling reactions (e.g., Suzuki coupling), and hydrolysis reactions to achieve the desired structure while incorporating isotopes at specific positions .
Riluzole-13C,15N2 maintains a similar structure to Riluzole but with modifications at specific positions due to the incorporation of stable isotopes. Its molecular formula is C8H5F3N2O2S with a molecular weight of 237.18 g/mol .
The molecular structure features a complex arrangement that includes:
The presence of isotopes can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Riluzole-13C,15N2 can undergo various chemical reactions similar to those of its parent compound. These include:
The metabolic profiling involves incubating Riluzole-13C,15N2 with liver microsomes in the presence of NADPH to study its transformation into metabolites like sulfoxides .
Riluzole exerts its effects by blocking voltage-gated sodium channels and inhibiting glutamate release from presynaptic neurons. This action helps reduce excitotoxicity associated with ALS and other neurodegenerative conditions.
Research indicates that Riluzole's mechanism involves modulation of neurotransmitter systems, particularly through inhibition of glutamate-mediated excitatory transmission. The isotopically labeled version aids in understanding these processes through tracer studies .
Riluzole-13C,15N2 is primarily used in:
This compound plays a significant role in advancing research on neurodegenerative diseases by providing detailed insights into drug behavior within biological systems .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: